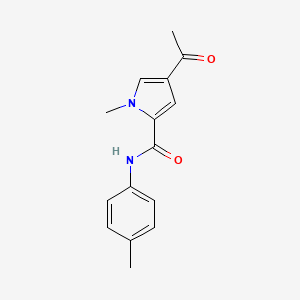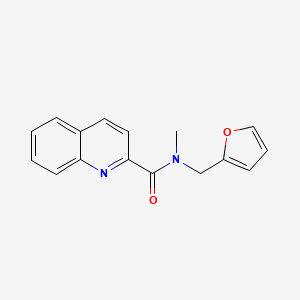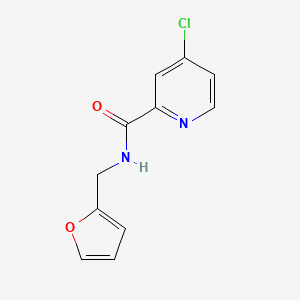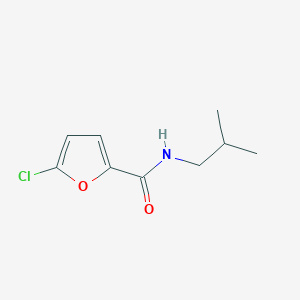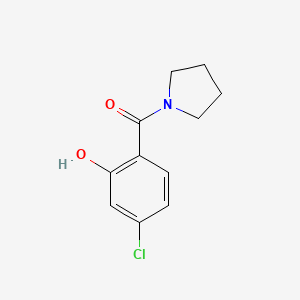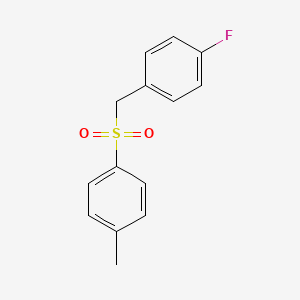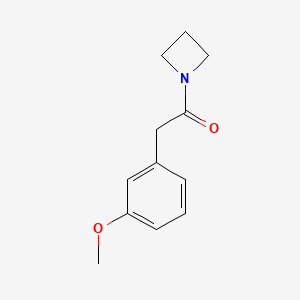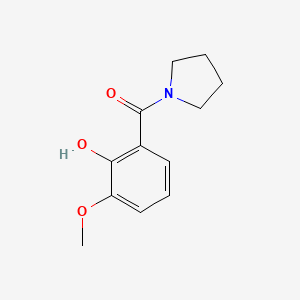
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as HMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the natural product mitragynine, which is found in the leaves of the Mitragyna speciosa tree. HMP has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用機序
The exact mechanism of action of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act on the mu-opioid receptor in a similar manner to traditional opioid drugs. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone may also interact with other neurotransmitter systems, such as the serotonin and dopamine systems, which could contribute to its effects on mood and anxiety.
Biochemical and Physiological Effects:
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory effects. This compound has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been investigated for its potential use in treating a variety of conditions, including chronic pain, anxiety, and depression.
実験室実験の利点と制限
One advantage of using (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for investigating the role of this receptor in various biological processes. However, one limitation of using (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone is its potential for abuse and addiction, which could limit its use in certain research settings.
将来の方向性
There are several future directions for research on (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone, including investigating its potential use in treating addiction and withdrawal symptoms, as well as its effects on mood and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone and its potential interactions with other neurotransmitter systems. Finally, the development of new analogs of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone could lead to the discovery of even more potent and selective compounds for use in scientific research.
合成法
The synthesis of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone involves several steps, including the reaction of mitragynine with pyrrolidine and formaldehyde. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The synthesis of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been optimized over the years, resulting in a highly efficient and reproducible method.
科学的研究の応用
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been used in a variety of scientific research applications, including the study of opioid receptors and pain pathways. This compound has been shown to have analgesic effects, making it a potential alternative to traditional opioid drugs. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its effects on mood and anxiety.
特性
IUPAC Name |
(2-hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-6-4-5-9(11(10)14)12(15)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMTWFZMZWKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






